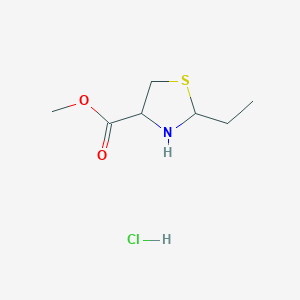

Methyl-2-Ethyl-1,3-Thiazolidin-4-carboxylat-Hydrochlorid

Übersicht

Beschreibung

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2S and its molecular weight is 211.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

Thiazolidin-Derivate, einschließlich Methyl-2-Ethyl-1,3-Thiazolidin-4-carboxylat-Hydrochlorid, spielen eine zentrale Rolle bei der Synthese von bioaktiven Molekülen. Sie dienen als wichtige Zwischenprodukte bei der Herstellung von Verbindungen mit verschiedenen therapeutischen Eigenschaften . Das Vorhandensein von Schwefel im Thiazolidinring verstärkt die pharmakologischen Eigenschaften und macht ihn zu einem wertvollen Gerüst für die Entwicklung neuer Medikamentenkandidaten.

Antikrebsmittel

Neuere Studien haben das Potenzial von Thiazolidin-Derivaten als Antikrebsmittel hervorgehoben. Die einzigartige Struktur von this compound ermöglicht die Entwicklung neuartiger Verbindungen, die als Multi-Target-Enzymhemmer wirken können, was einen neuen Weg für die Krebsbehandlung eröffnet .

Antimikrobielle Anwendungen

Die antimikrobiellen Eigenschaften von Thiazolidin-Derivaten sind gut belegt. This compound kann verwendet werden, um Verbindungen zu erzeugen, die eine Vielzahl von bakteriellen und Pilzinfektionen bekämpfen, was die wachsende Besorgnis über Antibiotikaresistenz angeht .

Neuroprotektive Therapien

Thiazolidinverbindungen haben neuroprotektive Wirkungen gezeigt, die bei der Behandlung von neurodegenerativen Erkrankungen genutzt werden können. This compound könnte eine Rolle bei der Synthese von Medikamenten spielen, die darauf abzielen, Nervenzellen vor Schäden oder Degeneration zu schützen .

Entzündungshemmende Medikamente

Die entzündungshemmende Aktivität von Thiazolidin-Derivaten macht sie für die Entwicklung neuer entzündungshemmender Medikamente geeignet. This compound kann verwendet werden, um Verbindungen zu synthetisieren, die Entzündungen reduzieren und bei der Behandlung von Erkrankungen wie Arthritis hilfreich sein könnten .

Antioxidative Eigenschaften

Thiazolidin-Derivate sind bekannt für ihre antioxidativen Eigenschaften. This compound könnte zur Herstellung von Antioxidantien verwendet werden, die bei der Neutralisierung freier Radikale helfen, möglicherweise oxidativen Stress reduzieren und chronischen Krankheiten vorbeugen .

Sonden-Design für biologische Studien

Aufgrund ihrer vielfältigen therapeutischen und pharmazeutischen Aktivität werden Thiazolidin-Derivate im Sonden-Design für biologische Studien verwendet. This compound kann in Sonden eingearbeitet werden, die zum Verständnis biologischer Prozesse und Krankheitsmechanismen beitragen .

Wirkmechanismus

Target of Action

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Biochemische Analyse

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .

Cellular Effects

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

Eigenschaften

IUPAC Name |

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCNSXRMPUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

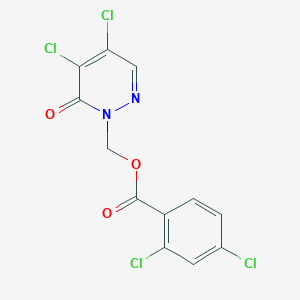

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)

![methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458194.png)